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Introduction: The Prostaglandin E2 receptor 3 (EP3) is a G-protein coupled receptor that

mediates a wide range of physiological and pathological effects in response to its ligand,

prostaglandin E2 (PGE2). The human EP3 gene (PTGER3) undergoes alternative mRNA

splicing, resulting in multiple isoforms with distinct C-terminal tails that can couple to different

intracellular signaling pathways.[1] This diversity in signaling makes the precise quantification

of EP3 receptor mRNA expression crucial for understanding its role in various tissues and

disease states, including its function in the kidney, stomach, and myometrium.[2][3][4] This

document provides detailed application notes and protocols for several established methods to

quantify EP3 receptor mRNA.

Overview of EP3 Receptor Signaling
The EP3 receptor is primarily coupled to the inhibitory G-protein (Gi), which leads to a

decrease in intracellular cyclic AMP (cAMP) levels upon activation. Understanding this primary

signaling pathway is fundamental for contextualizing the functional consequences of changes

in EP3 mRNA expression.
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Caption: EP3 receptor signaling pathway.

Comparison of mRNA Quantification Methods
Several techniques are available for quantifying EP3 receptor mRNA, each with distinct

advantages and limitations. The choice of method depends on the specific research question,

required sensitivity, and whether spatial information is necessary.
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Reverse Transcription Quantitative PCR (RT-qPCR)
Application Notes
RT-qPCR is the most common method for quantifying mRNA levels due to its high sensitivity,

specificity, and broad dynamic range. The method involves two main steps: the reverse

transcription of RNA into complementary DNA (cDNA) and the subsequent quantification of the

cDNA using a polymerase chain reaction. For EP3 receptor analysis, it is crucial to design

primers that can either detect all isoforms or specifically target individual splice variants,

depending on the experimental goal.

Workflow for RT-qPCR
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Caption: General workflow for RT-qPCR.

Experimental Protocol
1. RNA Isolation and Quality Control:

Isolate total RNA from cells or tissue using a TRIzol-based method or a column-based kit

(e.g., RNeasy Kit, Qiagen).

Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 19 Tech Support

https://www.benchchem.com/product/b1576712?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assess RNA integrity and concentration. A 260/280 nm absorbance ratio of ~2.0 indicates

pure RNA. RNA integrity can be checked via gel electrophoresis.

2. Reverse Transcription (cDNA Synthesis):

In an RNase-free tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) primers (or random

hexamers), and 1 µL of dNTP mix. Adjust the total volume to 13 µL with nuclease-free water.

Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.

Prepare a master mix containing:

4 µL of 5X Reaction Buffer

1 µL of 0.1 M DTT

1 µL of RNase Inhibitor

1 µL of Reverse Transcriptase (e.g., SuperScript III, Invitrogen)

Add 7 µL of the master mix to the RNA/primer mixture.

Incubate at 50°C for 60 minutes.

Inactivate the reaction by heating to 70°C for 15 minutes. The resulting cDNA can be stored

at -20°C.

3. qPCR Reaction:

Prepare the qPCR reaction mix in a 96-well plate. For each 20 µL reaction:

10 µL of 2X SYBR Green Master Mix

1 µL of Forward Primer (10 µM)

1 µL of Reverse Primer (10 µM)

2 µL of diluted cDNA (e.g., 1:10 dilution)
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6 µL of Nuclease-Free Water

Include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) to check for

contamination.

Run the plate on a real-time PCR instrument with a typical cycling protocol:

Initial Denaturation: 95°C for 10 minutes.

40 Cycles:

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 60 seconds.

Melt Curve Analysis: To verify the specificity of the amplified product.

4. Data Analysis:

Use the comparative CT (ΔΔCT) method for relative quantification.

Normalize the CT value of the EP3 target gene to an endogenous control gene (e.g.,

GAPDH, ACTB).

Calculate ΔCT = CT(EP3) - CT(housekeeping gene).

Calculate ΔΔCT = ΔCT(Treated Sample) - ΔCT(Control Sample).

The fold change in expression is calculated as 2-ΔΔCT.

Digital PCR (dPCR)
Application Notes
Digital PCR provides absolute quantification of nucleic acids by partitioning the sample into

thousands of nanoliter-sized droplets or microwells.[5][6] After PCR amplification, each partition

is analyzed to determine the presence (positive) or absence (negative) of the target sequence.

Poisson statistics are then applied to determine the absolute concentration of the target mRNA

in the original sample, eliminating the need for a standard curve.[8] This method is particularly
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useful for detecting small fold-changes in expression and for quantifying low-abundance

transcripts with high precision.

Workflow for Digital PCR

1. Prepare Reaction Mix
(cDNA, Primers/Probes, Master Mix)

2. Sample Partitioning
(Generate ~20,000 droplets)

3. PCR Amplification
(Thermal Cycling)

4. Droplet Reading
(Count positive/negative droplets)

5. Data Analysis
(Poisson statistics for absolute count)
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Caption: General workflow for Digital PCR.

Experimental Protocol
1. cDNA Synthesis:

Prepare cDNA from total RNA as described in the RT-qPCR protocol. High-quality cDNA is

essential for accurate dPCR.

2. dPCR Reaction Setup:
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Prepare a 20 µL reaction mix using a commercially available dPCR supermix (e.g., for Bio-

Rad QX200 system). Use TaqMan probes for higher specificity.

10 µL of 2X ddPCR Supermix for Probes (No dUTP)

1 µL of 20X Target Primer/Probe Mix (FAM)

1 µL of 20X Reference Primer/Probe Mix (HEX)

2 µL of cDNA template

6 µL of Nuclease-Free Water

Gently vortex and centrifuge the reaction mix.

3. Droplet Generation:

Pipette the 20 µL reaction mix into the sample well of a droplet generator cartridge.

Load 70 µL of droplet generation oil into the oil well.

Place the cartridge into a droplet generator (e.g., Bio-Rad QX200 Droplet Generator). This

will partition the sample into approximately 20,000 droplets.[5]

4. PCR Amplification:

Carefully transfer the generated droplets to a 96-well PCR plate.

Seal the plate with a foil seal.

Perform thermal cycling using the following conditions:

Enzyme Activation: 95°C for 10 minutes.

40 Cycles:

Denaturation: 94°C for 30 seconds.

Annealing/Extension: 60°C for 60 seconds.
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Enzyme Deactivation: 98°C for 10 minutes.

5. Droplet Reading and Data Analysis:

Place the 96-well plate into a droplet reader (e.g., Bio-Rad QX200 Droplet Reader).

The software will count the number of positive and negative droplets for both the target

(EP3) and reference gene.

The concentration (copies/µL) is calculated automatically by the software based on the

fraction of positive droplets using Poisson statistics.

In Situ Hybridization (ISH)
Application Notes
ISH is a powerful technique for visualizing the location of specific mRNA transcripts within the

morphological context of a tissue.[2][9] It involves hybridizing a labeled nucleic acid probe to

the target mRNA in fixed tissue sections. This method is invaluable for determining which

specific cell types within a heterogeneous tissue (like the kidney or brain) express the EP3
receptor.[2][10] While traditionally considered semi-quantitative, standardized protocols can

allow for relative comparisons of mRNA levels between different samples.[9][11]

Workflow for In Situ Hybridization
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1. Tissue Preparation
(Fixation, Cryoprotection, Sectioning)

2. Prehybridization Treatment
(Permeabilization, Acetylation)

3. Hybridization
(Incubate with labeled probe)

4. Post-Hybridization Washes
(Remove unbound probe)

5. Signal Detection
(e.g., Autoradiography, Immunohistochemistry)

6. Imaging & Analysis
(Microscopy)

Click to download full resolution via product page

Caption: General workflow for In Situ Hybridization.

Experimental Protocol
1. Probe Preparation:

Generate a cRNA (riboprobe) probe complementary to the EP3 mRNA sequence.

Linearize the plasmid DNA containing the EP3 cDNA template.

Perform in vitro transcription using a labeled nucleotide (e.g., [α-³⁵S]UTP for radioactive

detection or Digoxigenin-UTP for non-radioactive detection).
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Purify the labeled probe to remove unincorporated nucleotides.

2. Tissue Preparation:[16]

Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

Dissect the tissue of interest and post-fix in 4% PFA for 2-4 hours at 4°C.

Cryoprotect the tissue by incubating in 20-30% sucrose in PBS overnight at 4°C.

Embed the tissue in OCT compound and freeze.

Cut 10-20 µm thick sections using a cryostat and mount them on coated slides (e.g.,

SuperFrost Plus).

3. Hybridization:

Bring slides to room temperature and fix briefly in 4% PFA.

Wash in PBS and treat with Proteinase K to improve probe penetration.

Postfix in 4% PFA and then acetylate with acetic anhydride to reduce background.

Dehydrate the sections through an ethanol series.

Apply hybridization buffer containing the labeled probe (e.g., 1x10⁶ cpm/slide for radioactive

probes) to the sections.

Cover with a coverslip and incubate overnight in a humidified chamber at 60-65°C.[16]

4. Post-Hybridization Washes and Signal Detection:

Remove coverslips and wash the slides in a series of increasingly stringent salt solutions

(SSC buffers) and temperatures to remove non-specifically bound probe.

Treat with RNase A to digest any remaining single-stranded (unbound) probe.

Dehydrate the sections again through an ethanol series and air dry.
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For radioactive probes: Expose the slides to X-ray film for macroscopic localization or dip in

photographic emulsion for microscopic (cellular) resolution. Develop after appropriate

exposure time.

For non-radioactive probes (DIG): Block the sections and incubate with an anti-DIG antibody

conjugated to an enzyme (e.g., alkaline phosphatase). Detect the signal using a

chromogenic substrate (e.g., NBT/BCIP).

5. Imaging and Analysis:

Counterstain the sections if desired (e.g., with DAPI or Neutral Red).

Image the slides using a brightfield or darkfield microscope.

Quantification can be performed using densitometry on film autoradiographs or by grain

counting over individual cells for emulsion-dipped slides.

Northern Blot
Application Notes
Northern blotting is a classic technique used to determine the size and relative abundance of a

specific mRNA transcript within a complex RNA sample.[12][13][14] The process involves

separating total RNA by size using denaturing agarose gel electrophoresis, transferring the

RNA to a solid membrane, and hybridizing it with a labeled probe specific for the target mRNA.

[13] For EP3 receptor analysis, this method is particularly useful for identifying the expression

of different splice isoforms, which will appear as distinct bands on the blot. While less sensitive

than PCR-based methods, it remains a valuable tool for validating transcript size.[13][15]
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2. Denaturing Agarose
Gel Electrophoresis

3. Transfer to Membrane
(e.g., Nylon, Nitrocellulose)

4. Crosslink RNA to Membrane
(UV or Baking)

5. Prehybridization & Hybridization
with Labeled Probe

6. Stringency Washes

7. Detection of Probe
(e.g., Autoradiography)
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Caption: General workflow for Northern Blotting.

Experimental Protocol
1. RNA Preparation:

Isolate at least 10-20 µg of high-quality total RNA per sample. RNA integrity is critical for this

procedure.
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Quantify the RNA and verify its integrity on a small agarose gel. The 28S and 18S rRNA

bands should be sharp and distinct.

2. Gel Electrophoresis:[17]

Prepare a 1-1.2% agarose gel containing formaldehyde (e.g., 2.2 M) and 1X MOPS buffer.

Mix the RNA samples with a formaldehyde-based loading buffer and denature at 65°C for

10-15 minutes.

Chill the samples on ice and load them onto the gel. Include an RNA ladder.

Run the gel in 1X MOPS running buffer until the dye front has migrated sufficiently.

3. Transfer:

Transfer the size-separated RNA from the gel to a positively charged nylon membrane via

capillary transfer overnight.

After transfer, rinse the membrane in 2X SSC buffer.

Crosslink the RNA to the membrane by baking at 80°C for 2 hours or using a UV crosslinker.

4. Probe Labeling and Hybridization:

Prepare a DNA or RNA probe for the EP3 receptor and label it with [α-³²P]dCTP using

random priming or in vitro transcription.

Prehybridize the membrane for several hours at 42°C (for formamide-based buffers) or 68°C

(for aqueous buffers like ULTRAhyb™[13]) in a hybridization bottle to block non-specific

binding sites.

Denature the labeled probe by boiling for 5-10 minutes and add it to the fresh hybridization

buffer.

Incubate the membrane with the probe solution overnight at the appropriate temperature with

constant rotation.
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5. Washing and Detection:

Wash the membrane with a series of low and high stringency SSC/SDS buffers to remove

unbound probe.

Wrap the damp membrane in plastic wrap and expose it to X-ray film with an intensifying

screen at -80°C.

Develop the film after an appropriate exposure time (can range from hours to days). The

bands on the film correspond to the EP3 mRNA transcripts.

Quantify band intensity using densitometry software. Normalize to a housekeeping gene by

stripping and re-probing the membrane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 18 / 19 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15207332/
https://pubmed.ncbi.nlm.nih.gov/15207332/
https://www.researchgate.net/publication/8647190_Standardized_quantitative_in_situ_hybridization_using_radioactive_oligonucleotide_probes_for_detecting_relative_levels_of_mRNA_transcripts_verified_by_real-time_PCR
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/northern-analysis/tech-notes/strategies-for-detecting-mrna.html
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/northern-analysis/general-articles/the-basics-northern-analysis.html
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Physiology/Northern_blot/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8772191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8772191/
https://www.ucl.ac.uk/~ucbzwdr/In%20Situ%20Protocol.pdf
https://www.protocols.io/view/northern-blot-36wgqdz3ovk5/v1
https://www.benchchem.com/product/b1576712#methods-for-quantifying-ep3-receptor-mrna-expression
https://www.benchchem.com/product/b1576712#methods-for-quantifying-ep3-receptor-mrna-expression
https://www.benchchem.com/product/b1576712#methods-for-quantifying-ep3-receptor-mrna-expression
https://www.benchchem.com/product/b1576712#methods-for-quantifying-ep3-receptor-mrna-expression
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1576712?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 19 / 19 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

